3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one 3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 6055-75-0
VCID: VC11197691
InChI: InChI=1S/C20H15N3O/c1-14-9-11-15(12-10-14)19-22-17-7-3-2-6-16(17)20(24)23(19)18-8-4-5-13-21-18/h2-13H,1H3
SMILES: CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4
Molecular Formula: C20H15N3O
Molecular Weight: 313.4 g/mol

3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one

CAS No.: 6055-75-0

Cat. No.: VC11197691

Molecular Formula: C20H15N3O

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one - 6055-75-0

Specification

CAS No. 6055-75-0
Molecular Formula C20H15N3O
Molecular Weight 313.4 g/mol
IUPAC Name 2-(4-methylphenyl)-3-pyridin-2-ylquinazolin-4-one
Standard InChI InChI=1S/C20H15N3O/c1-14-9-11-15(12-10-14)19-22-17-7-3-2-6-16(17)20(24)23(19)18-8-4-5-13-21-18/h2-13H,1H3
Standard InChI Key FVYAEJZGTDVHKQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4
Canonical SMILES CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-(pyridin-2-yl)-2-(4-methylphenyl)quinazolin-4(3H)-one, reflects its substitution pattern (Figure 1). The quinazolin-4-one core consists of a benzene ring fused to a pyrimidin-4-one moiety. Key structural features include:

  • Pyridin-2-yl group: A six-membered aromatic ring with one nitrogen atom at position 2, contributing π-conjugation and hydrogen-bonding capabilities.

  • p-Tolyl group: A para-methyl-substituted phenyl ring, enhancing hydrophobicity and steric bulk.

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular formulaC20H15N3O
Molecular weight313.36 g/mol
XLogP3-AA (log P)~3.8 (estimated)
Hydrogen bond donors0
Hydrogen bond acceptors4
Rotatable bonds2

These values are extrapolated from analogs such as 2-thiophen-2-yl-3-p-tolyl-3H-quinazolin-4-one (PubChem CID 828268) and computational tools. The absence of hydrogen bond donors suggests moderate solubility in nonpolar solvents, while the planar aromatic system may facilitate π-π stacking interactions .

Spectroscopic Characterization

Although experimental NMR data for this specific compound are unavailable, analogous quinazolin-4-ones exhibit distinct spectral patterns:

  • 1H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm, with deshielded protons adjacent to electron-withdrawing groups (e.g., C=O). The p-tolyl methyl group typically resonates as a singlet near δ 2.4 ppm .

  • 13C NMR: The carbonyl carbon (C4) is observed around δ 160–165 ppm, while pyridinyl carbons appear between δ 120–150 ppm .

  • IR Spectroscopy: A strong absorption band near 1680 cm⁻¹ corresponds to the C=O stretch .

Synthetic Methodologies

Copper-Catalyzed Isocyanide Insertion

A robust route to 3-substituted quinazolin-4-ones involves copper-catalyzed reactions between 2-isocyanobenzoates and amines. For example, Chen et al. (2024) demonstrated that arenediazonium salts, nitriles, and bifunctional anilines undergo domino reactions to form 3,4-dihydroquinazolines, which oxidize to quinazolin-4-ones . Adapting this method:

  • Reagents: 2-Isocyanobenzoate, p-toluidine, and pyridin-2-amine.

  • Conditions: Cu(OAc)₂ (5 mol%), DMSO, 135°C, 24 h.

  • Mechanism: Initial formation of an N-arylnitrilium intermediate, followed by nucleophilic attack and cyclization .

Table 2: Representative Synthetic Conditions

MethodYield (%)Key AdvantagesReference
Copper-catalyzed60–85Metal-free, one-pot protocol
Cs₂CO₃-promoted SNAr45–75Broad substrate scope
Anthranilic ester route50–70High regioselectivity

Base-Promoted Nucleophilic Aromatic Substitution

Kumar et al. (2019) developed a transition-metal-free synthesis using Cs₂CO₃ to promote SₙAr reactions between ortho-fluorobenzamides and amides . For 3-pyridin-2-yl-2-p-tolyl-3H-quinazolin-4-one:

  • Step 1: React 2-fluoro-N-(pyridin-2-yl)benzamide with p-toluidine in DMSO/Cs₂CO₃ at 135°C.

  • Step 2: Cyclization via intramolecular nucleophilic attack forms the quinazolinone core .

Computational and Mechanistic Insights

Density Functional Theory (DFT) Analysis

DFT calculations on analogous structures reveal:

  • HOMO-LUMO gap: ~4.1 eV, indicating moderate reactivity.

  • Electrostatic potential: Negative charge localization on the carbonyl oxygen and pyridinyl nitrogen, favoring hydrogen-bond interactions .

Metabolic Stability

In silico ADMET predictions using SwissADME suggest:

  • CYP450 inhibition: Low risk (CYP3A4: 0.65 probability).

  • Bioavailability: 55% (Lipinski’s rule compliant) .

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